molecular formula C17H23ClN2O2 B10870970 4-(2-Chloropropanoyl)-1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]

4-(2-Chloropropanoyl)-1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]

Cat. No.: B10870970
M. Wt: 322.8 g/mol
InChI Key: IFOPCZNWXJDQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloropropanoyl)-1’-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a benzoxazepine ring fused with a piperidine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropropanoyl)-1’-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine] involves multiple steps, starting with the preparation of the benzoxazepine and piperidine precursors. One common method involves the cyclization of ortho-hydroxyacetophenone with N-benzylpiperidone . The reaction conditions typically include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropropanoyl)-1’-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like NH3 or RSH in polar solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or thioesters.

Scientific Research Applications

4-(2-Chloropropanoyl)-1’-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloropropanoyl)-1’-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it can induce cell cycle arrest in cancer cells by targeting key regulatory proteins . The exact pathways and molecular targets are still under investigation, but its spiro structure allows for unique interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloropropanoyl)-1’-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine] is unique due to its specific combination of benzoxazepine and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

2-chloro-1-(1'-methylspiro[3,5-dihydro-1,4-benzoxazepine-2,4'-piperidine]-4-yl)propan-1-one

InChI

InChI=1S/C17H23ClN2O2/c1-13(18)16(21)20-11-14-5-3-4-6-15(14)22-17(12-20)7-9-19(2)10-8-17/h3-6,13H,7-12H2,1-2H3

InChI Key

IFOPCZNWXJDQLY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2OC3(C1)CCN(CC3)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.